molecular formula C15H22INO6 B5162032 N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

Cat. No.: B5162032
M. Wt: 439.24 g/mol
InChI Key: VEZPAQUYCMWYPF-UHFFFAOYSA-N
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Description

N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a chemical compound with a complex structure that includes an iodophenoxy group, ethoxy linkages, and a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps. One common method includes the reaction of 2-iodophenol with ethylene oxide to form 2-(2-iodophenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine hydrochloride to produce N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]propan-2-amine. The final step involves the formation of the oxalic acid salt by reacting the amine with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The iodophenoxy group can be oxidized to form iodophenol derivatives.

    Reduction: The compound can be reduced to remove the iodine atom, forming phenoxy derivatives.

    Substitution: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium azide or potassium cyanide are employed under specific conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Iodophenol derivatives.

    Reduction: Phenoxy derivatives.

    Substitution: Azido or cyano derivatives.

Scientific Research Applications

N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]propan-2-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a radiolabeled compound in imaging studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with specific molecular targets. The iodophenoxy group allows for radiolabeling, making it useful in imaging studies. The ethoxy and amine groups facilitate binding to biological molecules, potentially affecting various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]propan-2-amine: Similar structure but with the iodine atom in a different position.

    N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]propan-2-amine: Bromine atom instead of iodine.

    N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]propan-2-amine: Chlorine atom instead of iodine.

Uniqueness

N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]propan-2-amine is unique due to the presence of the iodine atom, which allows for radiolabeling and specific interactions in biological systems. This makes it particularly valuable in imaging and therapeutic applications.

Properties

IUPAC Name

N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20INO2.C2H2O4/c1-11(2)15-7-8-16-9-10-17-13-6-4-3-5-12(13)14;3-1(4)2(5)6/h3-6,11,15H,7-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZPAQUYCMWYPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCOCCOC1=CC=CC=C1I.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22INO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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